molecular formula C27H44ClN3O4 B1191614 Taltobulin hydrochloride

Taltobulin hydrochloride

Cat. No.: B1191614
M. Wt: 510.11
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Antimitotic Drug Discovery

Antimitotic agents are a cornerstone of cancer chemotherapy, primarily functioning by disrupting the dynamics of microtubules, which are essential for cell division. portico.orgamazonaws.com These agents interfere with the formation and function of the mitotic spindle, leading to cell cycle arrest and subsequent apoptosis (programmed cell death). portico.orgnih.gov The clinical utility of established antimicrotubule drugs, such as the taxanes and Vinca (B1221190) alkaloids, can be limited by issues of inherent or acquired drug resistance and undesirable side effects. portico.orgnih.gov This has fueled a continuous search for novel antimitotic compounds with improved efficacy and the ability to overcome resistance mechanisms. portico.orgamazonaws.com

Taltobulin (B1684106) hydrochloride has been a focal point of this research due to its potent inhibition of tubulin polymerization, the fundamental process of microtubule formation. medchemexpress.comnih.govmedchemexpress.com It disrupts microtubule organization within cells, inducing mitotic arrest and apoptosis. medchemexpress.comportico.orgnih.gov A key feature that distinguishes Taltobulin is its ability to circumvent P-glycoprotein (P-gp) mediated resistance, a common mechanism that renders many cancer cells resistant to conventional chemotherapeutics. medchemexpress.comnih.govaacrjournals.org

Derivation and Significance as a Synthetic Analogue of Hemiasterlin (B1673049)

Taltobulin hydrochloride is a synthetic analogue of Hemiasterlin, a naturally occurring tripeptide isolated from marine sponges. medchemexpress.comnih.govaacrjournals.orgnih.gov Hemiasterlins are a family of potent antimitotic agents that, like the Vinca alkaloids, depolymerize microtubules and arrest cells in the G2-M phase of the cell cycle. aacrjournals.orgnih.gov The complex structure of natural products often presents challenges for large-scale production. Synthetic chemistry has enabled the creation of analogues like Taltobulin, which retain or even enhance the biological activity of the parent compound while offering a more accessible route for production and modification. portico.orgcam.ac.ukacs.org

In Taltobulin, the indole (B1671886) ring of Hemiasterlin is replaced by a phenyl group. portico.orgamazonaws.comnih.gov This modification, among others, has resulted in a compound that is not only a potent inhibitor of tubulin polymerization but also a poor substrate for the P-glycoprotein drug efflux pump. portico.orgaacrjournals.org This characteristic is of significant preclinical importance as it suggests potential efficacy against multidrug-resistant (MDR) tumors. nih.govsci-hub.se The synthesis of Taltobulin and other Hemiasterlin analogues has been crucial for exploring the structure-activity relationships (SAR) of this class of compounds and for understanding their interaction with tubulin. portico.orgaacrjournals.orgacs.org

Overview of Research Trajectory and Preclinical Importance

The research trajectory of this compound (HTI-286) has been marked by extensive preclinical evaluation. researchgate.net It has demonstrated potent in vitro cytotoxicity against a broad spectrum of human tumor cell lines. portico.orgmedchemexpress.com For instance, in a study involving 18 different human tumor cell lines, Taltobulin exhibited an average IC50 (the concentration required to inhibit the growth of 50% of cells) of 2.5 nM. portico.orgmedchemexpress.com

In Vitro Activity of Taltobulin (HTI-286)

Cell Line Type Number of Cell Lines Average IC50 (nM)
Leukemia, Ovarian, NSCLC, Breast, Colon, Melanoma 18 2.5 ± 2.1

Data sourced from multiple in vitro studies. medchemexpress.commedchemexpress.com

Preclinical studies in animal models have further underscored the potential of Taltobulin. In athymic mice bearing human tumor xenografts, intravenously administered Taltobulin effectively inhibited the growth of tumors derived from various cancers, including skin, breast, prostate, brain, and colon carcinomas. portico.orgnih.gov Notably, significant tumor regression was observed in established, large tumors. portico.orgnih.gov Furthermore, Taltobulin demonstrated efficacy in xenograft models that were resistant to paclitaxel (B517696) and vincristine (B1662923) due to P-glycoprotein expression. portico.orgnih.gov Efficacy was also observed with oral administration of the compound. nih.gov

The development of Taltobulin has also paved the way for its investigation as a cytotoxic payload in antibody-drug conjugates (ADCs). nih.govcam.ac.uknih.gov ADCs are a form of targeted therapy designed to deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing damage to healthy tissues. fujifilm.com The potent and selective bioactivity of Hemiasterlin and Taltobulin-based ADCs in preclinical models highlights a promising avenue for future cancer therapeutics. nih.govcam.ac.uknih.gov Although Taltobulin advanced to clinical trials, its development was reportedly halted for business reasons. cam.ac.uk

Properties

Molecular Formula

C27H44ClN3O4

Molecular Weight

510.11

Origin of Product

United States

Synthetic Methodologies and Structural Analogue Development of Taltobulin Hydrochloride

Convergent Synthetic Pathways for Taltobulin (B1684106) Hydrochloride

The synthesis of Taltobulin has benefited from convergent strategies, which involve the independent synthesis of key molecular fragments that are later combined. This approach is often more efficient than linear synthesis, especially for complex molecules.

The structure of Taltobulin, like the parent compound hemiasterlin (B1673049), is composed of three highly modified amino acid residues, often designated as fragments A (N-terminus), B (middle), and C (C-terminus). nih.gov The synthesis relies on the preparation of these key building blocks in their correct stereochemical forms.

One of the convergent arms of the synthesis involves creating the C-terminal fragment. This can begin with a BOC-protected α-aminoaldehyde derived from an amino acid like valine. ethernet.edu.et For the synthesis of Taltobulin and its analogues, various aldehyde components are required. A common method for preparing these precursors is the allylpalladium-catalyzed α-arylation of isobutyraldehyde (B47883) with an appropriate aryl bromide. rsc.org

Another crucial component is an α-isocyanoacetate derivative, which can be prepared in a two-step sequence from an amino acid ester hydrochloride. rsc.org This involves formylation followed by dehydration. rsc.org These precursors are essential for multicomponent reactions that rapidly assemble the core structure of Taltobulin.

Fragment/PrecursorDescriptionSynthetic Origin Example
Fragment A Precursor (N-terminus)A substituted phenylbutanoic acid derivative. In Taltobulin, this is a trimethyl-L-phenylalanyl moiety.Derived from a substituted phenylalanine.
Fragment B Precursor (Middle)A substituted butanoyl moiety, specifically N,3,3-trimethylbutanamido in Taltobulin.Derived from tert-leucine.
Fragment C Precursor (C-terminus)An unsaturated hexenoic acid derivative.Synthesized from precursors like valine-derived α-aminoaldehydes. ethernet.edu.et
Aldehyde ComponentsUsed in multicomponent reactions to form parts of the peptide backbone.Prepared via palladium-catalyzed α-arylation of isobutyraldehyde. rsc.org
α-Isocyanoacetate ComponentA key reactant for the Ugi multicomponent reaction.Prepared from an amino acid ester hydrochloride via formylation and dehydration. rsc.org

A significant advancement in the synthesis of Taltobulin and its parent compound, hemiasterlin, is the use of multicomponent reactions (MCRs), specifically the Ugi four-component reaction (Ugi-4CR). rsc.orgnih.govresearchgate.net This strategy allows for the expeditious and convergent construction of the complex peptide-like structure from four different starting materials in a single step. nih.govresearchgate.net

This MCR-based approach has been shown to be highly effective, enabling the total synthesis of Taltobulin in just 12 total steps, with a longest linear sequence of 10 steps. nih.gov The use of the Ugi reaction demonstrates a significant optimization, creating a more efficient and adaptable route that facilitates the synthesis of not only Taltobulin itself but also various analogues for structure-activity relationship studies. nih.govresearchgate.net The strategy's amenability to analogue synthesis has been demonstrated, showcasing its utility for further drug discovery efforts. nih.gov

Structure-Activity Relationship (SAR) Studies of Taltobulin Hydrochloride

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule like Taltobulin relates to its biological activity. gardp.orgwikipedia.orgoncodesign-services.com These studies involve synthesizing and testing a series of related compounds to identify the key structural features responsible for its potent antimicrotubule effects. oncodesign-services.com

SAR studies have identified several critical structural elements within the Taltobulin molecule that are necessary for its potent inhibition of tubulin polymerization. nih.gov The molecule is generally considered in three parts: the N-terminal fragment (A), the central amino acid (B), and the C-terminal fragment (C). nih.gov

The N-terminal tripeptide region, which corresponds to the structure of Taltobulin, contains key groups that are essential for its antimicrotubule activity. nih.gov Modifications to the C-terminus (fragment C) have also been explored. In one study, replacing the C-terminal double bond of Taltobulin with various aromatic and heterocyclic fragments was attempted. nih.gov However, these particular analogues were found to be devoid of significant cytotoxic activity, highlighting the specific structural requirements of this part of the molecule for biological function. nih.gov This suggests that the conformation and electronic properties of the original C-terminus are critical for proper binding to tubulin.

Taltobulin (HTI-286) is a synthetic analogue of the marine natural product hemiasterlin. medchemexpress.comnih.gov A key structural difference is the replacement of the indole (B1671886) ring found in hemiasterlin with a phenyl group in Taltobulin. cam.ac.uk Despite this change, Taltobulin retains potent activity, indicating that a simple phenyl ring is sufficient at this position. cam.ac.uk

Further SAR studies have established a structural relationship between the hemiasterlins and the more complex dolastatins, another class of potent peptidic antimicrotubule agents. nih.gov To investigate this, hybrid molecules were synthesized that combined the structure of Taltobulin with the carboxy-terminus dipeptides of dolastatin 10 or the dolastatin 15 analogue, cemadotin. nih.govresearchgate.net The resulting hybrid compounds were also found to be potent antimicrotubule agents. nih.govresearchgate.net This finding confirmed that critical structural elements for activity in Taltobulin correspond to comparable groups in the amino-terminus region of the dolastatins, thereby establishing a clear structural link between these two important classes of tubulin inhibitors. nih.gov

CompoundKey Structural Feature (Fragment A)Relationship to TaltobulinSAR Implication
TaltobulinPhenyl groupN/AThe phenyl group is sufficient for high potency. cam.ac.uk
HemiasterlinIndole groupNatural product parentThe indole is not strictly necessary and can be replaced by a phenyl group. cam.ac.uk
DolastatinsComplex amino-terminus tripeptide regionStructurally relatedThe N-terminal regions of Dolastatins and Taltobulin share essential features for antimicrotubule activity. nih.gov

The rational design of new analogues is guided by SAR data to improve potency, selectivity, or other pharmacological properties. nih.govbiomedpharmajournal.org The synthetic accessibility of Taltobulin, particularly through convergent MCR-based strategies, has facilitated the creation of diverse analogues. rsc.orgnih.gov

One approach has been the synthesis of a small family of analogues using complementary Ugi-type reactions, which allowed for major modifications of the central B core, introducing oxazole-based compounds for the first time. rsc.org Another rational design effort focused on modifying the C-terminus (Fragment C) by introducing different aromatic and heterocyclic moieties to modulate the molecule's conformational rigidity. nih.gov While these specific C-terminal analogues were inactive, the study provided valuable negative SAR data, refining the understanding of the structural requirements for activity. nih.gov

Furthermore, the creation of Taltobulin-dolastatin hybrids represents a successful example of rational design, confirming the structural hypothesis that linked the two families of compounds and yielding potent new molecules. nih.gov These efforts demonstrate how synthetic chemistry enables the systematic exploration of Taltobulin's structure to probe its interaction with tubulin. nih.govnih.gov

Molecular and Cellular Mechanisms of Action of Taltobulin Hydrochloride in Preclinical Models

Tubulin Polymerization Inhibition and Microtubule Dynamics Disruption

Taltobulin (B1684106) exerts its effects by directly interacting with tubulin, the fundamental protein subunit of microtubules. medchemexpress.comportico.orgnih.gov This interaction disrupts the delicate balance of microtubule polymerization and depolymerization, which is essential for their function. nih.gov

In Vitro Studies on Purified Tubulin Polymerization

Studies using purified tubulin have shown that taltobulin directly inhibits its polymerization into microtubules. medchemexpress.comportico.orgnih.gov This inhibitory effect is a hallmark of its mechanism and underscores its classification as a microtubule-destabilizing agent. nih.gov The potency of taltobulin is highlighted by its ability to inhibit the proliferation of a wide array of human tumor cell lines at nanomolar concentrations. For instance, it has a mean IC50 of 2.5 nM across 18 different human tumor cell lines. portico.orgmedchemexpress.com

Table 1: In Vitro Antiproliferative Activity of Taltobulin Hydrochloride in Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
CCRF-CEMLeukemia0.2 ± 0.03
1A9Ovarian0.6 ± 0.1
A549NSCLC1.1 ± 0.5
NCI-H1299NSCLC6.8 ± 6.1
MX-1WBreast1.8 ± 0.6
MCF-7Breast7.3 ± 2.3
HCT-116Colon0.7 ± 0.2
DLD-1Colon1.1 ± 0.4
Colo205Colon1.5 ± 0.6
KM20Colon1.8 ± 0.6
SW620Colon3.6 ± 0.8
S1Colon3.7 ± 2.0
HCT-15Colon4.2 ± 2.5
MoserColon5.3 ± 4.1
A375Melanoma1.1 ± 0.8
LoxMelanoma1.4 ± 0.6
SK-Mel-2Melanoma1.7 ± 0.5

Data sourced from MedchemExpress. medchemexpress.com

Cellular Microtubule Organization and Dynamics Alterations

Within cells, taltobulin's inhibition of tubulin polymerization leads to a significant disruption of the microtubule network. medchemexpress.comportico.org This is characterized by the depolymerization of existing microtubules, preventing the formation of the mitotic spindle, a complex apparatus essential for chromosome segregation during cell division. nih.govnih.gov The consequence of this disruption is a failure of the cell to progress through mitosis. nih.gov

Cell Cycle Perturbation and Apoptotic Induction

The disruption of microtubule dynamics by taltobulin directly triggers cellular responses that halt the cell cycle and initiate apoptosis. medchemexpress.comportico.org

Induction of Mitotic Arrest (G2/M Phase) in Cellular Systems

By interfering with the formation and function of the mitotic spindle, taltobulin causes cells to arrest in the G2/M phase of the cell cycle. medchemexpress.comnih.gov This arrest is a result of the activation of the spindle assembly checkpoint, a cellular surveillance mechanism that ensures proper chromosome attachment to the spindle before allowing the cell to proceed to anaphase. nih.gov The persistent activation of this checkpoint due to the absence of a functional spindle prevents mitotic exit and traps the cell in a state of mitotic arrest. nih.govnih.gov This has been observed in various cancer cell lines treated with microtubule-disrupting agents. nih.govnih.gov

Pathways Leading to Apoptosis in Response to this compound

Prolonged mitotic arrest induced by taltobulin ultimately leads to the activation of apoptotic pathways, resulting in programmed cell death. medchemexpress.comportico.orgnih.gov The sustained arrest triggers a cascade of events, including the phosphorylation of Bcl-2, an anti-apoptotic protein, which inactivates its protective function. nih.gov This, in turn, can lead to the activation of caspases, a family of proteases that execute the apoptotic program. nih.gov One key event is the cleavage of poly(ADP-ribose) polymerase (PARP) by caspase-3, a hallmark of apoptosis. nih.gov Furthermore, the disruption of the microtubule network can also influence the localization and function of other proteins involved in cell death pathways, such as the death receptor 5 (DR5). nih.gov

This compound Binding Site Characterization on Tubulin

Taltobulin binds to tubulin at a site that is distinct from the binding sites of other well-known microtubule inhibitors like taxanes, but it appears to be in the vicinity of the vinca (B1221190) alkaloid binding site. nih.gov Structure-activity relationship studies have been crucial in identifying the key structural components of taltobulin that are necessary for its potent antimicrotubule activity. nih.gov These studies have also revealed structural similarities between the hemiasterlins, from which taltobulin is derived, and the dolastatins, another class of potent peptidic microtubule inhibitors. nih.gov Molecular modeling studies suggest that while there may be some overlap with the colchicine (B1669291) binding site, there are also significant differences in how these molecules interact with both alpha and beta tubulin, indicating a unique binding mode for this class of compounds. nih.gov This distinct binding site may contribute to its ability to overcome certain mechanisms of drug resistance. portico.org

Interactions within the Vinca Peptide Binding Site

Taltobulin, also known as HTI-286, exerts its antimitotic effects by engaging with tubulin at a site near the well-characterized vinca alkaloid binding domain. nih.govportico.org While often referred to as the vinca-peptide site, it is considered close to but distinct from the binding site of classic vinca alkaloids like vinblastine (B1199706). portico.org The interaction of taltobulin with this site leads to the inhibition of tubulin polymerization, disruption of microtubule organization within cells, and ultimately, mitotic arrest and apoptosis. nih.govacs.org

Synthetic methods have enabled a deeper understanding of how peptide-like molecules such as taltobulin bind to tubulin. nih.gov Photoaffinity labeling studies, utilizing radiolabeled benzophenone (B1666685) analogs of taltobulin, have been instrumental in mapping its binding location. These experiments revealed that taltobulin analogs exclusively crosslink with amino acid residues located on the α-tubulin subunit, in proximity to the vinca binding site. portico.org

Computational modeling based on experimental data has further elucidated the specific interactions at the molecular level. A proposed binding model for HTI-286 suggests that it docks at the interface between tubulin dimers. nih.gov This model highlights key interactions with specific amino acid residues, including Serine 174 and Serine 178 on β-tubulin. acs.org The significance of this interaction is underscored by findings that cells developing resistance to HTI-286 exhibit a mutation changing Serine 174 to Alanine (B10760859), which results in a notable decrease in the drug's potency. acs.org Furthermore, the model indicates the presence of π-stacking interactions between the phenyl group of taltobulin and the Phenylalanine 351 residue of α-tubulin, contributing to the stability of the binding. acs.org

Competitive and Non-Competitive Binding Studies with Other Antimitotic Agents

The relationship between taltobulin and other antimitotic agents at the tubulin binding site has been investigated to understand its unique properties, particularly its efficacy in drug-resistant cancer models. Studies on hemiasterlin (B1673049), the natural compound from which taltobulin is derived, have shown that while it competitively inhibits the binding of other antimitotic peptides (like dolastatin-10, phomopsin A, and cryptophycin (B1240208) 1), it non-competitively inhibits the binding of vinblastine to tubulin. portico.org This suggests that taltobulin likely shares this characteristic of binding to a site that is allosterically linked to the vinblastine site, rather than directly overlapping with it.

A key feature of taltobulin is its ability to circumvent multidrug resistance, especially that mediated by P-glycoprotein (P-gp). nih.govacs.org Taltobulin has demonstrated substantially less interaction with P-gp compared to widely used antimicrotubule agents such as paclitaxel (B517696), docetaxel, vinorelbine (B1196246), and vinblastine. nih.gov This reduced affinity for the P-gp efflux pump allows taltobulin to maintain its potent cytotoxic activity in cancer cells that overexpress this transporter, a common mechanism of acquired resistance to chemotherapy. acs.org

The effectiveness of taltobulin in resistant cell lines further distinguishes its mechanism from other antimitotics. For instance, in paclitaxel-resistant epidermoid tumor cells, which have a mutation in the paclitaxel-binding region of β-tubulin, a collateral sensitivity to HTI-286 was observed. nih.gov This indicates a lack of cross-resistance and reinforces the notion that taltobulin's binding site and mechanism of action are distinct from those of taxanes.

The following table summarizes the activity of Taltobulin (HTI-286) in tumor cell lines with acquired resistance to other common chemotherapeutic agents, highlighting its potential to overcome these resistance mechanisms.

Cell LineResistant ToCross-Resistance/Collateral Sensitivity to Taltobulin (HTI-286)
KB-15-PTX/099PaclitaxelCollateral sensitivity (approx. 3-fold) nih.gov
P-gp overexpressing cellsPaclitaxel, Vincristine (B1662923)Effective in inhibiting tumor growth acs.org

This evidence collectively suggests that while this compound acts on the same general cellular machinery as vinca alkaloids and taxanes—the microtubule system—its specific binding interactions and its ability to evade common resistance mechanisms position it as a distinct and promising therapeutic agent.

Investigation of Drug Resistance Mechanisms and Reversal Strategies for Taltobulin Hydrochloride in Research Models

Circumvention of Efflux Transporter-Mediated Resistance by Taltobulin (B1684106) Hydrochloride

A major challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters. nih.gov These transporters act as efflux pumps, actively removing a wide range of structurally and functionally diverse drugs from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy. nih.govmdpi.com Taltobulin has demonstrated a remarkable ability to overcome this form of resistance.

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is a well-characterized ABC transporter and a primary mediator of MDR in many cancers. nih.govmdpi.com Taltobulin hydrochloride has been identified as a poor substrate for P-gp. portico.org This characteristic means that it is not efficiently recognized and pumped out of the cell by P-gp, allowing it to maintain effective intracellular concentrations even in cells with high levels of this transporter. portico.org The interaction between Taltobulin and P-gp is significantly less than that observed with many currently used antimicrotubule agents. portico.org

The reduced interaction with P-gp translates to retained efficacy in cancer cell lines that overexpress this transporter. portico.org For instance, in studies comparing its activity to other microtubule-targeting agents, Taltobulin has shown significantly greater potency in P-gp-overexpressing cells. While paclitaxel's effectiveness can be reduced by over 20-fold in cells with high P-gp levels, Taltobulin's activity is only minimally affected, showing only a 3.5-fold decrease in potency. portico.org

In KB-8-5 cells, which express moderate levels of P-gp, resistance to various established anticancer drugs like paclitaxel (B517696), docetaxel, vinblastine (B1199706), and doxorubicin (B1662922) ranged from 7 to 52-fold. portico.org In stark contrast, these cells exhibited only a 2.4-fold resistance to Taltobulin. portico.org Even in KB-V1 cells, which have very high levels of P-gp expression and demonstrate extreme resistance (1,400-1,800-fold) to agents like paclitaxel and vinblastine, the resistance to Taltobulin was substantially lower at only 81-fold. portico.org

Table 1: Comparative Efficacy of Taltobulin in P-gp Overexpressing Cell Lines

Cell LineP-gp Expression LevelAgentFold Resistance
KB-8-5ModeratePaclitaxel, Docetaxel, Vinblastine, etc.7-52
Taltobulin2.4
KB-V1Very HighPaclitaxel, Vinblastine, etc.1,400-1,800
Taltobulin81

In addition to P-gp, other ABC transporters such as Multidrug Resistance-Associated Protein 1 (MRP1) and Mitoxantrone Resistance protein (MXR, also known as BCRP or ABCG2) contribute to multidrug resistance. nih.govpeerj.com Research has shown that Taltobulin's efficacy is not compromised by the overexpression of these transporters. portico.org In cell lines such as HL-60 and S1, which overexpress MRP1 and MXR respectively, no resistance to Taltobulin was observed. portico.org This broad circumvention of major efflux pump-mediated resistance mechanisms distinguishes Taltobulin from many conventional chemotherapeutic agents.

Acquired Resistance Mechanisms to this compound

Despite its ability to evade efflux pump-mediated resistance, acquired resistance to Taltobulin can develop through other mechanisms, primarily involving alterations in its molecular target, tubulin.

Prolonged exposure of cancer cells to Taltobulin can lead to the selection of resistant cell populations. portico.org In a study involving KB-3-1 epidermoid carcinoma cells, cell lines with acquired resistance to Taltobulin were developed by exposing them to increasing concentrations of the drug for nearly a year. portico.org These resistant cell lines, designated KB-2.5-HTI and KB-4.0-HTI, did not exhibit overexpression of P-gp, BCRP, MRP1, or MRP3. portico.org Instead, the resistance mechanism was traced to a mutation in the tubulin protein itself. Specifically, the KB-4.0-HTI cell line was found to have a point mutation in α-tubulin, resulting in the substitution of serine for alanine (B10760859) at a particular position (Ala12). portico.org Mutations in tubulin genes are a known mechanism of resistance to various microtubule-targeting agents. nih.govnih.gov

The development of acquired resistance to Taltobulin through tubulin mutations can also confer cross-resistance to other microtubule-targeting agents that share a similar binding site. The Taltobulin-resistant KB-2.5-HTI and KB-4.0-HTI cell lines showed 9-14-fold resistance to Taltobulin. portico.org These cells also displayed cross-resistance to other compounds that bind to the Vinca (B1221190)/peptide site on tubulin, such as dolastatin-10 (18-28-fold resistance) and phomopsin A (5-fold resistance). portico.org Furthermore, cross-resistance was observed for vinblastine and vinorelbine (B1196246) (5-14-fold), which bind in the Vinca domain of tubulin. portico.org

Importantly, these Taltobulin-resistant cells showed minimal resistance to agents that bind to distinct sites on tubulin, such as colchicine (B1669291), paclitaxel, and epothilone (B1246373) B. portico.org This finding underscores the specificity of the resistance mechanism and suggests that tumors that acquire resistance to Taltobulin through this tubulin mutation may still be susceptible to treatment with microtubule-stabilizing agents like paclitaxel. portico.org In vivo studies confirmed this, as tumors derived from the resistant KB-2.5-HTI cells in mice did not respond to Taltobulin but were responsive to paclitaxel. portico.org

Table 2: Cross-Resistance Profile of Taltobulin-Resistant Cell Lines

AgentTubulin Binding SiteFold Resistance in KB-2.5-HTI / KB-4.0-HTI Cells
TaltobulinVinca/Peptide Site9-14
Dolastatin-10Vinca/Peptide Site18-28
Phomopsin AVinca/Peptide Site5
VinblastineVinca Domain5-14
VinorelbineVinca Domain5-14
ColchicineColchicine SiteMinimal
PaclitaxelTaxane SiteMinimal
Epothilone BTaxane SiteMinimal

Role of Beta-Tubulin Isotype Expression in this compound Resistance

The development of resistance to microtubule-targeting agents, including this compound, is a significant challenge in cancer therapy. One of the key mechanisms contributing to this resistance involves alterations in the expression of β-tubulin isotypes. nih.govnih.gov Tubulin, the target of Taltobulin, is a heterodimer composed of α- and β-tubulin subunits. nih.gov In humans, multiple isotypes of β-tubulin exist, and changes in their expression levels can affect microtubule dynamics and the binding affinity of anti-tubulin drugs. nih.govresearchgate.net

While Taltobulin was developed as a potent antimicrotubule agent that can circumvent P-glycoprotein-mediated resistance, tumors can still develop resistance through mechanisms involving the drug's target. medchemexpress.commedchemexpress.com Research has shown that resistance to Taltobulin can arise from mutations in β-tubulin genes and the differential expression of tubulin isotypes, which reduces the drug's ability to bind to tubulin. researchgate.net

The overexpression of certain β-tubulin isotypes is a frequently cited mechanism for drug resistance. nih.gov For instance, high expression levels of βIII-tubulin have been implicated in resistance to taxanes by decreasing microtubule stability, thereby counteracting the drug's stabilizing effect. nih.gov Although the specific isotype expression patterns in Taltobulin-resistant models are a complex area of study, the general principle is that alterations in the tubulin isotype composition can fundamentally change the microtubule network's properties and its interaction with drugs. plos.org Studies have demonstrated that cancer cells can acquire resistance to microtubule de-stabilizers through the down-regulation of class II and III β-tubulin, coupled with mutations in the βI-tubulin gene. plos.org This suggests that the balance of different isotypes is a crucial determinant for drug sensitivity. plos.org

Preclinical Strategies to Overcome this compound Resistance

To combat resistance to this compound, researchers are exploring several preclinical strategies, primarily focusing on modulating signaling pathways that confer survival advantages to cancer cells and using combination therapies to re-sensitize resistant cells. nih.govnih.gov

A significant pathway implicated in resistance to microtubule-targeted drugs is the fibroblast growth factor (FGF) and its receptor (FGFR) signaling axis. nih.govnih.gov High activity of the FGF1/FGFR1 axis contributes to cancer progression by driving cell proliferation and activating signaling pathways that enhance drug resistance. nih.gov

Previous studies have established that activation of FGF-induced signaling leads to increased resistance to agents like Taltobulin. nih.gov Specifically, the growth factor FGF1 has been shown to protect cancer cells from the cytotoxic effects of Taltobulin. nih.govnih.gov This protective mechanism is mediated through the activation of FGFRs and their downstream signaling cascades, such as the MEK/ERK and PI3K/AKT pathways. nih.govmdpi.com

Research has demonstrated that cells developing long-term resistance to Taltobulin exhibit elevated levels of FGFR1. nih.govnih.gov This finding highlights the FGF1/FGFR1 axis as a critical target for overcoming resistance. Consequently, inhibiting this pathway has emerged as a promising strategy. Selective inhibition of FGFR-dependent signaling with specific inhibitors or ligand traps can impede tumor growth and may prevent the development of drug resistance. nih.gov Studies confirm that blocking the FGF1/FGFR1 axis can re-sensitize cancer cells to Taltobulin, pointing to the therapeutic potential of this approach. nih.govnih.govresearchgate.net

Building on the strategy of inhibiting the FGF1/FGFR1 axis, preclinical studies have investigated the use of combination therapies involving Taltobulin with agents that block this pathway. nih.govnih.gov Two such agents are Honokiol and FGF ligand traps. nih.gov

Honokiol, a natural biphenolic compound, has been shown to directly interact with the kinase domain of FGFR1, leading to the inhibition of its downstream signaling pathways. nih.govnih.gov Research revealed that Honokiol effectively prevents the FGF1-dependent protection of cancer cells against Taltobulin. nih.govresearchgate.net

Similarly, FGF ligand traps, which are designed to bind to FGFs and prevent them from activating their receptors, have been evaluated. nih.gov In research models, an FGF ligand trap not only prevented FGF1 from protecting cells against Taltobulin but also was found to prevent the development of long-term resistance to the drug. nih.govnih.gov

To test these combinations, drug-resistant cell clones were generated through prolonged exposure to Taltobulin alone or in combination with Honokiol or an FGF ligand trap. nih.gov The findings demonstrated that both Honokiol and the FGF ligand trap could counteract Taltobulin resistance in cancer cells that express FGFR1. nih.govnih.gov These results suggest that blocking the FGF1/FGFR1 axis with these agents could be a viable strategy to enhance the efficacy of Taltobulin and potentially prevent the emergence of drug-resistant tumors. nih.govresearchgate.net

Preclinical Efficacy and Pharmacological Profiles of Taltobulin Hydrochloride in Experimental Systems

In Vitro Cytotoxicity and Antiproliferative Activity Across Diverse Cell Lines

Taltobulin (B1684106) has shown potent cytotoxic and antiproliferative activity against a wide array of human tumor cell lines in laboratory settings. medchemexpress.comnih.gov

Efficacy Spectrum in Leukemia, Ovarian, NSCLC, Breast, Colon, and Melanoma Cell Lines

Studies have demonstrated that taltobulin is a powerful inhibitor of proliferation across numerous human tumor cell lines. nih.gov In a panel of 18 human tumor cell lines, taltobulin exhibited a mean IC₅₀ (the concentration required to inhibit the growth of 50% of cells) of 2.5 ± 2.1 nM. medchemexpress.comnih.gov This broad-spectrum activity was observed across various cancer types, including leukemia, ovarian, non-small cell lung cancer (NSCLC), breast, colon, and melanoma. medchemexpress.comarctomsci.comxunlan.net

The specific IC₅₀ values highlight its potency in different cell lines. For instance, in the CCRF-CEM leukemia cell line, the IC₅₀ was 0.2 ± 0.03 nM. medchemexpress.com In ovarian (1A9) and breast (MX-1W, MCF-7) cancer cell lines, the IC₅₀ values were 0.6 ± 0.1 nM, 1.8 ± 0.6 nM, and 7.3 ± 2.3 nM, respectively. medchemexpress.com A range of colon cancer cell lines, including HCT-116, DLD-1, Colo205, KM20, SW620, S1, HCT-15, and Moser, showed IC₅₀ values from 0.7 ± 0.2 nM to 5.3 ± 4.1 nM. medchemexpress.com Melanoma cell lines such as A375, Lox, and SK-Mel-2 were also sensitive to taltobulin, with IC₅₀ values of 1.1 ± 0.8 nM, 1.4 ± 0.6 nM, and 1.7 ± 0.5 nM, respectively. medchemexpress.com

Table 1: In Vitro Cytotoxicity of Taltobulin (HTI-286) in Various Human Cancer Cell Lines

Cell Line Cancer Type IC₅₀ (nM)
CCRF-CEM Leukemia 0.2 ± 0.03
1A9 Ovarian 0.6 ± 0.1
A549 NSCLC 1.1 ± 0.5
NCI-H1299 NSCLC 6.8 ± 6.1
MX-1W Breast 1.8 ± 0.6
MCF-7 Breast 7.3 ± 2.3
HCT-116 Colon 0.7 ± 0.2
DLD-1 Colon 1.1 ± 0.4
Colo205 Colon 1.5 ± 0.6
KM20 Colon 1.8 ± 0.6
SW620 Colon 3.6 ± 0.8
S1 Colon 3.7 ± 2.0
HCT-15 Colon 4.2 ± 2.5
Moser Colon 5.3 ± 4.1
A375 Melanoma 1.1 ± 0.8
Lox Melanoma 1.4 ± 0.6
SK-Mel-2 Melanoma 1.7 ± 0.5

Data sourced from MedChemExpress. medchemexpress.com

Differential Effects on Normal vs. Malignant Cell Lines (e.g., Primary Human Hepatocytes)

A significant finding in the preclinical evaluation of taltobulin is its differential effect on malignant versus normal cells. nih.gov While taltobulin significantly inhibited the proliferation of three different hepatic tumor cell lines with a mean IC₅₀ of 2 ± 1 nmol/L, it showed no significant decrease in the viability of primary human hepatocytes, even at high concentrations. nih.govnih.gov This suggests a selective cytotoxic effect of taltobulin on cancerous liver cells compared to their normal counterparts. nih.gov This difference in sensitivity may be related to variations in tubulin isotype expression between malignant and normal parenchymal cells. nih.gov

In Vivo Efficacy Studies in Non-Human Animal Models

The antitumor activity of taltobulin has been further substantiated in various in vivo animal models. medchemexpress.commedchemexpress.comnih.gov

Inhibition of Tumor Xenograft Growth in Immunodeficient Murine Models (e.g., Lox Melanoma, KB-3-1 Epidermoid, HCT-15, DLD-1, MX-1W, KB-8-5)

In immunodeficient mice bearing human tumor xenografts, intravenous administration of taltobulin has been shown to inhibit the growth of tumors derived from various cancers, including skin, breast, prostate, brain, and colon carcinomas. nih.gov Notably, significant tumor regression was observed in established tumors larger than one gram. nih.gov

Specific examples of its efficacy include:

Lox Melanoma: Oral administration of taltobulin resulted in a 97.3% inhibition of tumor growth in mice with Lox melanoma xenografts. medchemexpress.commedchemexpress.com Intravenous administration also led to a 96-98% inhibition of Lox tumor growth by day 12 compared to vehicle-treated controls. medchemexpress.com

KB-3-1 Epidermoid: In a KB-3-1 epidermoid xenograft model, oral taltobulin inhibited tumor growth by 82%. medchemexpress.commedchemexpress.com

KB-8-5: Intravenous taltobulin inhibited the growth of KB-8-5 tumors by 84% on day 14 compared to controls. medchemexpress.commedchemexpress.com

MX-1W: Growth of MX-1W breast cancer xenografts was inhibited by 97% following intravenous treatment. medchemexpress.commedchemexpress.com

DLD-1 and HCT-15: In colon cancer xenograft models, intravenous taltobulin inhibited tumor growth by 80% for DLD-1 and 66% for HCT-15. medchemexpress.com

Table 2: In Vivo Efficacy of Taltobulin (HTI-286) in Murine Xenograft Models

Xenograft Model Cancer Type Tumor Growth Inhibition (%)
Lox Melanoma 97.3% (oral), 96-98% (i.v.)
KB-3-1 Epidermoid 82% (oral)
KB-8-5 Not Specified 84% (i.v.)
MX-1W Breast 97% (i.v.)
DLD-1 Colon 80% (i.v.)
HCT-15 Colon 66% (i.v.)

Data sourced from MedChemExpress. medchemexpress.commedchemexpress.com

Suppression of Tumor Growth in Allograft Models (e.g., Rat Hepatic Carcinoma)

In addition to xenograft models, taltobulin has demonstrated efficacy in allograft models. nih.gov Intravenous administration of taltobulin significantly inhibited tumor growth in a rat allograft model of hepatic carcinoma. nih.govnih.gov This finding, coupled with the in vitro data on hepatic tumor cells, suggests that taltobulin could be a promising agent for the treatment of liver malignancies. nih.gov

Comparative Preclinical Efficacy Analysis with Clinically Utilized Antimicrotubule Agents

A key aspect of taltobulin's preclinical profile is its effectiveness in tumor models that are resistant to other clinically used antimicrotubule agents. nih.gov Taltobulin has been shown to inhibit the growth of human tumor xenografts, such as HCT-15, DLD-1, MX-1W, and KB-8-5, where paclitaxel (B517696) and vincristine (B1662923) were ineffective due to inherent or acquired resistance associated with P-glycoprotein. nih.gov This ability to circumvent P-glycoprotein-mediated resistance is a significant advantage. medchemexpress.com Furthermore, taltobulin demonstrated substantially less interaction with the multidrug resistance protein P-glycoprotein compared to agents like paclitaxel, docetaxel, vinorelbine (B1196246), or vinblastine (B1199706). nih.gov

Mechanistic Investigations of Drug Drug Interactions Involving Taltobulin Hydrochloride in Preclinical Contexts

Pharmacokinetic Interaction Studies in Preclinical Models

Pharmacokinetic DDIs involve the alteration of a drug's absorption, distribution, metabolism, or excretion (ADME) by another agent. Preclinical investigations into taltobulin (B1684106) hydrochloride have focused on its potential as both a victim and a perpetrator of such interactions.

The cytochrome P450 (CYP) family of enzymes is a major contributor to the metabolism of many drugs and xenobiotics. nih.govnih.gov The potential for taltobulin to be a substrate, inhibitor, or inducer of these enzymes is a key area of preclinical DDI investigation. In vitro studies using human liver microsomes are typically the first step in assessing the metabolic profile of a new chemical entity. These studies help to identify the specific CYP isoforms responsible for the drug's metabolism. nih.gov

While specific data on the comprehensive CYP phenotyping of taltobulin hydrochloride from publicly available literature is limited, it is a standard part of preclinical drug development. nih.gov The general approach involves incubating taltobulin with a panel of recombinant human CYP enzymes to determine which ones catalyze its metabolism. nih.gov If a primary metabolizing enzyme is identified, further studies would investigate whether co-administration with known inhibitors or inducers of that enzyme alters taltobulin's plasma concentrations. nih.gov For instance, if taltobulin were found to be primarily metabolized by CYP3A4, co-administration with a strong CYP3A4 inhibitor like ketoconazole (B1673606) would be expected to increase taltobulin exposure, potentially leading to enhanced efficacy or toxicity. Conversely, co-administration with a potent inducer like rifampin would likely decrease taltobulin's plasma levels. fda.gov

The following table outlines the typical design of in vitro studies to investigate CYP-mediated metabolism:

Parameter Description Example
Test System Human liver microsomes or recombinant human CYP enzymes Incubation of taltobulin with CYP3A4, CYP2D6, CYP2C9, etc.
Substrate This compound
Co-factors NADPH regenerating system
Analysis LC-MS/MS to measure the disappearance of parent drug and formation of metabolites
Inhibitors Selective inhibitors for each CYP isoform Ketoconazole for CYP3A4, Quinidine for CYP2D6

| Inducers | Treatment of hepatocytes with known inducers | Rifampin for CYP3A4 |

Drug transporters, such as P-glycoprotein (P-gp, encoded by the ABCB1 gene), play a crucial role in the disposition of many drugs by actively pumping them out of cells. mdpi.com A significant advantage of taltobulin identified in preclinical studies is that it is a poor substrate for P-gp. portico.orgncats.io This is a notable feature, as P-gp is a primary mechanism of multidrug resistance to many conventional anticancer agents, including taxanes and vinca (B1221190) alkaloids. portico.orgingentaconnect.com

Preclinical in vitro studies have demonstrated that taltobulin retains its potent cytotoxic activity in cancer cell lines that overexpress P-gp, unlike other microtubule-targeting agents. portico.orgmedchemexpress.com This suggests that the efficacy of taltobulin is less likely to be compromised by P-gp-mediated efflux.

The table below summarizes the findings of preclinical studies on taltobulin's interaction with P-gp:

Study Type Model Finding Reference
In vitro P-gp-overexpressing tumor cell lines Taltobulin circumvents P-glycoprotein-mediated resistance. medchemexpress.commedchemexpress.com
In vitro Proliferation assays Taltobulin has substantially less interaction with P-glycoprotein compared to paclitaxel (B517696), docetaxel, vinorelbine (B1196246), or vinblastine (B1199706). ncats.io

These findings indicate a lower potential for clinically significant DDIs where other drugs might induce P-gp expression and thereby reduce the intracellular concentration and efficacy of a co-administered P-gp substrate.

Translational Considerations from In Vitro to Non-Human In Vivo DDI Data

Translating preclinical DDI data to predict clinical outcomes in humans is a complex process. nih.gov Species differences in drug metabolism and transporter function can limit the direct extrapolation of animal data to humans. europa.eu Therefore, a weight-of-evidence approach is often employed, integrating data from various in vitro and in vivo preclinical models.

Physiologically based pharmacokinetic (PBPK) modeling is a powerful tool used to bridge the gap between preclinical data and human clinical scenarios. nih.govsolvobiotech.comnih.gov PBPK models incorporate in vitro data on metabolism and transport, along with physiological information from different species, to simulate the pharmacokinetics of a drug and predict the magnitude of DDIs in humans.

For taltobulin, the strong preclinical evidence of it being a poor P-gp substrate provides a high degree of confidence that P-gp-mediated DDIs are unlikely to be a clinical concern. portico.orgncats.iomedchemexpress.commedchemexpress.com However, for metabolism-mediated interactions, the translation is more complex. While in vitro studies with human enzymes provide valuable initial data, in vivo studies in animal models are necessary to understand the interplay of metabolism and transport in a whole organism. europa.eu The ultimate confirmation of the DDI potential of this compound will come from carefully designed clinical DDI studies in humans. nih.gov

Emerging Research Directions and Advanced Applications of Taltobulin Hydrochloride

Taltobulin (B1684106) Hydrochloride as a Cytotoxic Payload in Antibody-Drug Conjugates (ADCs) Research

The high potency of Taltobulin hydrochloride makes it an ideal candidate for use as a cytotoxic payload in antibody-drug conjugates (ADCs). researchgate.netnih.gov ADCs are a class of targeted therapies designed to deliver highly potent cytotoxic agents specifically to cancer cells by linking them to a monoclonal antibody that recognizes a tumor-specific antigen, thereby minimizing systemic toxicity. wuxibiology.comnih.gov

The successful incorporation of Taltobulin into an ADC hinges on a convergent synthetic strategy. researchgate.net Researchers have developed expeditious total synthesis routes for Taltobulin and its parent compound, hemiasterlin (B1673049), often utilizing a multi-component Ugi reaction as a key step. researchgate.netresearchgate.net This efficient synthesis provides access to the core molecule, which can then be modified with a chemical linker necessary for conjugation to an antibody. researchgate.netnih.gov

These synthetic sequences facilitate the investigation of both Taltobulin and hemiasterlin as cytotoxic payloads. researchgate.net The process involves attaching a linker to the drug molecule, which is then conjugated to the antibody, often through surface-exposed lysine (B10760008) or cysteine residues. nih.gov The design of these ADCs allows for the selective delivery of the potent Taltobulin payload directly to tumor cells. researchgate.net

Taltobulin-based ADCs have demonstrated significant and selective efficacy in preclinical studies. researchgate.net These novel ADCs have shown potent, sub-nanomolar cytotoxicity against cancer cells that express the target antigen, while remaining inactive against antigen-negative cells, highlighting their high selectivity. researchgate.net

In one study, an ADC utilizing a hemiasterlin analogue as its payload was tested against HER2-expressing cancer cell lines. The results, as detailed in the table below, show mid-picomolar cytotoxicity against the target cells. researchgate.net

Cell LineTarget AntigenADC Cytotoxicity (IC₅₀)
HER2-Expressing Cancer CellsHER2Mid-picomolar range
Antigen-Negative CellsN/ANo activity observed

In vivo studies using human tumor xenograft models in mice have further corroborated the efficacy of Taltobulin as a standalone agent, providing a strong rationale for its use in ADCs. Taltobulin has been shown to inhibit the growth of numerous human tumors, including those resistant to conventional chemotherapies. researchgate.netcaymanchem.comnih.gov For instance, it effectively inhibited the growth of HCT-15 and DLD-1 colon cancer xenografts, which overexpress P-glycoprotein and are resistant to paclitaxel (B517696) and vincristine (B1662923). researchgate.netcaymanchem.com

Xenograft ModelCancer TypeKey Finding
LOXMelanomaReduced tumor volume caymanchem.com
KB-3-1Epidermoid CarcinomaReduced tumor volume caymanchem.com
MX-1Breast CancerReduced tumor volume caymanchem.com
DLD-1Colon Cancer (P-gp overexpressing)Reduced tumor volume caymanchem.com
HCT-15Colon Cancer (P-gp overexpressing)Reduced tumor volume caymanchem.com

This compound in Combination Research for Overcoming General Cancer Drug Resistance

A significant challenge in cancer therapy is the development of drug resistance. nih.govbroadinstitute.org Taltobulin's intrinsic ability to circumvent resistance mediated by the P-glycoprotein transporter is one of its most valuable attributes. researchgate.netnih.govsemanticscholar.org P-glycoprotein is an efflux pump that actively removes many chemotherapeutic drugs from cancer cells, rendering them ineffective. nih.gov Taltobulin exhibits substantially less interaction with P-glycoprotein compared to widely used antimicrotubule agents like paclitaxel, docetaxel, and vinca (B1221190) alkaloids. researchgate.netaacrjournals.org

This inherent feature means that Taltobulin retains its high potency in cancer cell lines that have developed resistance to other drugs. nih.gov Research has shown its effectiveness in inhibiting human tumor xenografts where paclitaxel and vincristine were ineffective due to P-glycoprotein-associated resistance. researchgate.netnih.gov While combination therapy is a common strategy to overcome resistance, much of the research on Taltobulin focuses on its single-agent efficacy in resistant models, as its mechanism of action directly bypasses a common form of resistance. nih.govnih.gov This suggests that Taltobulin could be a powerful component in treating refractory tumors that overexpress P-glycoprotein. researchgate.netnih.gov

Methodological Advancements in this compound Research (e.g., Structural Modeling, Assay Development)

Advancements in research methodologies have been crucial in elucidating the mechanism and potential of Taltobulin. Biophysical characterization has been employed to detail the interactions of Taltobulin (HTI-286) with tubulin heterodimers and microtubules, providing a deeper understanding of its binding kinetics and mechanism of action. caymanchem.com

Structure-activity relationship (SAR) studies have been vital in identifying the critical structural elements of Taltobulin necessary for its antimicrotubule activity. nih.gov These studies have been further enhanced by creating hybrid compounds between Taltobulin and other peptidic natural products, such as dolastatins. The resulting potent hybrid molecules helped establish a structural relationship between these different classes of antimicrotubule agents. nih.gov This knowledge is valuable for molecular modeling studies aimed at understanding the tubulin binding site and for designing new analogues with improved properties, such as enhanced activity in resistant cell lines. nih.gov

The development of specific assays has been fundamental to this research. For example, in vitro tubulin polymerization assays are used to directly measure the inhibitory effect of Taltobulin on microtubule formation. researchgate.netcaymanchem.com Furthermore, cellular assays that measure cell cycle arrest and apoptosis induction in various tumor cell lines have been essential for quantifying its potent cytotoxic effects, with a mean IC₅₀ value of 2.5 nM reported across 18 different human tumor cell lines. researchgate.netportico.org

Q & A

Q. What is the mechanism of action of Taltobulin hydrochloride in disrupting microtubule dynamics, and how can this be experimentally validated?

this compound inhibits tubulin polymerization by binding to the β-tubulin subunit, destabilizing microtubules and inducing mitotic arrest. To validate this, researchers can:

  • Perform in vitro tubulin polymerization assays using purified tubulin, monitoring polymerization kinetics via turbidity measurements (absorbance at 340 nm) .
  • Use immunofluorescence microscopy to visualize microtubule disruption in treated cells (e.g., HeLa or A549 lines) .
  • Compare dose-response curves with standard antimicrotubule agents (e.g., paclitaxel) to assess potency .

Q. What experimental models are suitable for evaluating this compound’s efficacy in overcoming P-glycoprotein-mediated drug resistance?

  • Cell lines with P-gp overexpression : Use multidrug-resistant cancer lines (e.g., NCI/ADR-RES) and compare cytotoxicity (IC50) to parental lines (e.g., OVCAR-8) via MTT assays .
  • Flow cytometry : Measure intracellular drug accumulation using fluorescent analogs (e.g., calcein-AM) to confirm P-gp bypass .
  • In vivo xenograft models : Compare tumor regression in P-gp-expressing vs. non-expressing tumors using oral/intravenous dosing .

Q. How can researchers assess apoptosis induction by this compound in preclinical studies?

  • Annexin V/PI staining : Quantify early/late apoptotic cells via flow cytometry .
  • Caspase-3/7 activity assays : Use luminescent substrates (e.g., Caspase-Glo) to measure activation .
  • Western blotting : Analyze pro-apoptotic markers (e.g., cleaved PARP, Bax) and anti-apoptotic proteins (e.g., Bcl-2) .

Advanced Research Questions

Q. How should experimental designs address contradictions in reported IC50 values for this compound’s tubulin inhibition across studies?

Contradictions may arise from assay conditions (e.g., tubulin source, buffer pH) or cell line variability. Mitigate this by:

  • Standardizing protocols : Use identical tubulin isoforms (e.g., bovine brain tubulin) and buffer systems (e.g., 80 mM PIPES, 1 mM MgCl2) .
  • Including positive controls : Compare results with vincristine or colchicine in parallel assays .
  • Meta-analysis : Pool data from multiple studies, adjusting for variables like temperature and GTP concentration .

Q. What strategies optimize this compound’s pharmacokinetic profile in in vivo studies to enhance tumor targeting?

  • Formulation optimization : Use PEGylated liposomes or albumin nanoparticles to prolong half-life .
  • Dosing schedules : Test intermittent high-dose vs. continuous low-dose regimens to balance efficacy and toxicity .
  • Tissue distribution studies : Quantify drug levels in plasma, tumors, and organs (e.g., liver, kidneys) via LC-MS/MS .

Q. How can researchers investigate synergistic combinations of this compound with DNA-damaging agents?

  • Combinatorial screening : Use a matrix of concentrations (e.g., 4×4 dose grid) and calculate synergy scores (e.g., SynergyFinder) .
  • Mechanistic studies : Assess γ-H2AX foci (DNA damage) and mitotic catastrophe via confocal microscopy .
  • In vivo validation : Test combinations in PDX models with endpoints like tumor volume and survival .

Q. What analytical methods are recommended for detecting this compound-related impurities in synthesized batches?

  • HPLC-UV/HRMS : Use C18 columns (e.g., Waters XBridge) with mobile phases of acetonitrile/0.1% formic acid to separate degradation products .
  • Forced degradation studies : Expose samples to heat, light, and acidic/alkaline conditions to identify stability-linked impurities .
  • NMR spectroscopy : Confirm structural integrity by comparing 1H/13C spectra with reference standards .

Methodological Notes

  • Data reliability : Cross-validate findings using orthogonal assays (e.g., correlate tubulin polymerization data with cell cycle arrest) .
  • Ethical compliance : Follow institutional guidelines for animal studies, including tumor size limits and humane endpoints .
  • Reproducibility : Document all experimental parameters (e.g., cell passage number, serum lot) in supplemental materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.